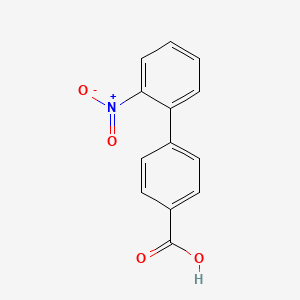

4-(2-nitrophenyl)benzoic Acid

Übersicht

Beschreibung

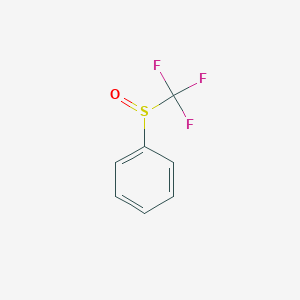

4-(2-Nitrophenyl)benzoic acid is a chemical compound with the CAS Number: 3215-92-7 and Molecular Weight: 243.22 .

Molecular Structure Analysis

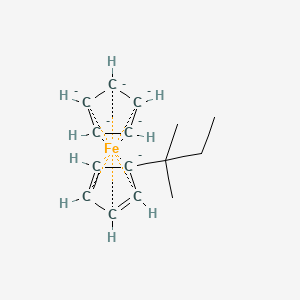

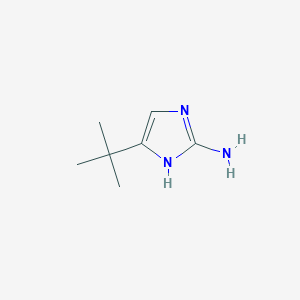

4-(2-nitrophenyl)benzoic Acid contains total 28 bond(s); 19 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

The density of similar compounds like 4-(4’-nitrophenyl)benzoic acid is 1.4±0.1 g/cm3 . The boiling point is 450.2±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Luminescence Sensitization

- Thiophenyl-derivatized nitrobenzoic acid ligands , including compounds similar to 4-(2-nitrophenyl)benzoic Acid, have been investigated for their potential to sensitize the luminescence of europium (Eu) and terbium (Tb) ions. These studies explore the solution and solid-state species' characteristics through luminescence spectroscopy and X-ray crystallography. The findings demonstrate significant potential for these compounds in developing luminescent materials with applications ranging from optical devices to bioimaging (Viswanathan & Bettencourt-Dias, 2006).

Coordination Polymers and Sensing Applications

Lanthanide coordination compounds utilizing 4-benzyloxy benzoic acid derivatives, which share structural similarities with 4-(2-nitrophenyl)benzoic Acid, have been synthesized to test the influence of electron-withdrawing (-NO2) and electron-donating groups on photophysical properties. These compounds have applications in the development of advanced luminescent materials for sensors and displays (Sivakumar et al., 2010).

Metal-organic frameworks (MOFs) incorporating nitrophenyl benzoic acid derivatives have been explored for their catalytic and luminescence properties . Such frameworks are potential candidates for environmental remediation, specifically in the catalytic reduction of nitrophenol pollutants, and could be leveraged in sensing technologies due to their luminescent characteristics (Wu et al., 2017).

Molecular Structures and Interactions

Studies on molecular salts and cocrystals of chloro and nitrobenzoic acids, including compounds structurally related to 4-(2-nitrophenyl)benzoic Acid, have provided insights into solid-state proton transfer and the formation of halogen bonds. These studies are crucial for understanding molecular interactions in solid forms, which has implications for pharmaceutical sciences and crystal engineering (Oruganti et al., 2017).

Nitrosyl complexes derived from nitrophenyl benzoic acids have been synthesized and analyzed for their structural characteristics, demonstrating applications in the study of organometallic chemistry and potential medicinal applications due to the photolabile properties of coordinated nitric oxide (Bomfim Filho et al., 2019).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antibacterial properties , suggesting potential targets could be bacterial enzymes or proteins.

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as disrupting cell wall synthesis or inhibiting key enzymes .

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, including 4-(2-nitrophenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites, including phenolic compounds .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to exhibit antibacterial properties, suggesting that 4-(2-nitrophenyl)benzoic acid may also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of 4-(2-nitrophenyl)benzoic Acid can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that can interact with the compound.

Eigenschaften

IUPAC Name |

4-(2-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFCCZEXVIRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441469 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-nitrophenyl)benzoic Acid | |

CAS RN |

3215-92-7 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)